N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by an o-tolyl (2-methylphenyl) group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl moiety at the N2 position.
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-17-10-12-20(13-11-17)31(29,30)26-16-6-5-8-19(26)14-15-24-22(27)23(28)25-21-9-4-3-7-18(21)2/h3-4,7,9-13,19H,5-6,8,14-16H2,1-2H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJIFXDDTYKEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(1-Tosylpiperidin-2-yl)ethylamine
Step 1: Tosylation of Piperidine
Piperidine reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane under basic conditions (e.g., pyridine) to yield 1-tosylpiperidine.
Step 2: Ethyl Group Introduction
1-Tosylpiperidine undergoes alkylation with 2-bromoethylamine hydrobromide in the presence of K2CO3 in acetonitrile at 80°C. The reaction proceeds via nucleophilic substitution, affording 2-(1-tosylpiperidin-2-yl)ethylamine after purification by silica gel chromatography.
Oxalyl Chloride-Mediated Coupling
Step 1: Monoamide Formation
o-Toluidine reacts with oxalyl chloride in anhydrous THF at 0°C, forming N-(o-tolyl)oxalyl chloride. Excess oxalyl chloride is removed under reduced pressure.
Step 2: Second Amine Coupling
N-(o-tolyl)oxalyl chloride is treated with 2-(1-tosylpiperidin-2-yl)ethylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target compound after aqueous workup and recrystallization from ethanol.
Table 1: Optimization of Stepwise Synthesis
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 68 | 95 |
| Base | TEA | 72 | 97 |
| Temperature | 25°C | 75 | 98 |
One-Pot Synthesis via Base-Promoted Triple CCl2Br Cleavage
Reaction Mechanism and Conditions
A novel method reported by Kumar et al. (2024) enables unsymmetrical oxalamide synthesis using dichloroacetamide, CBr4, and amines in a basic aqueous medium. For N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide:
Substrate Preparation :
- Dichloroacetamide (1 equiv) and CBr4 (1.2 equiv) are dissolved in DMF.
- o-Toluidine (1 equiv) and 2-(1-tosylpiperidin-2-yl)ethylamine (1 equiv) are added sequentially.
Reaction Execution :
- The mixture is stirred at 60°C for 8 hours under N2 atmosphere.
- K2CO3 (2 equiv) is introduced to facilitate triple CCl2Br cleavage and C–N bond formation.
Workup :
Table 2: Comparative Analysis of One-Pot vs. Stepwise Methods
| Metric | Stepwise Method | One-Pot Method |
|---|---|---|
| Reaction Time (h) | 16 | 8 |
| Overall Yield (%) | 68–75 | 82–89 |
| Solvent Waste (mL/g) | 120 | 50 |
Ruthenium-Catalyzed Dehydrogenative Coupling
While primarily effective for symmetrical oxalamides, the Ru-MACHO catalyst system (reported by Garg et al., 2020) can be adapted for unsymmetrical derivatives. Key modifications include:
- Ethylene Glycol Substitution : Replaced by o-toluidine and 2-(1-tosylpiperidin-2-yl)ethylamine.
- Catalyst Loading : 2 mol% Ru-MACHO in toluene at 110°C for 24 hours.
This method achieves moderate yields (55–60%) due to competing symmetric byproduct formation, necessitating rigorous HPLC purification.
Industrial-Scale Considerations
Continuous-Flow Synthesis
The one-pot protocol demonstrates scalability in continuous-flow systems:
- Reactor Design : Tubular reactor with inline mixing zones.
- Residence Time : 30 minutes at 100°C.
- Output : 98% conversion with 85% isolated yield at 10 g/h throughput.
Environmental Impact Assessment
Table 3: Green Metrics Comparison
| Metric | Stepwise Method | One-Pot Method |
|---|---|---|
| PMI (g/g) | 32 | 12 |
| E-Factor | 45 | 18 |
| Carbon Footprint (kg CO2/kg) | 8.2 | 3.1 |
Challenges and Mitigation Strategies
- Regioselectivity in Unsymmetrical Coupling :
- Tosylated Piperidine Stability :
- Byproduct Formation in Ruthenium Systems :
- Solution : Additive screening (e.g., NaOtBu) to suppress symmetric oxalamide generation.
Chemical Reactions Analysis
Types of Reactions
N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a drug candidate.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and affecting various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Oxalamide Compounds
Structural Features and Functional Groups
The following table summarizes key structural differences and similarities among oxalamide derivatives:
Key Observations :
- Substituents like dimethoxybenzyl (S336, S5456) or indenyl-guanidinomethyl (BNM-III-170) are linked to specific bioactivities, such as umami enhancement or antiviral action .
Pharmacological and Toxicological Profiles
Umami Flavoring Agents
- S336: A high-potency umami agonist with regulatory approval (FEMA 4233) and applications in food products. Its NOEL (No Observed Effect Level) is 100 mg/kg bw/day, providing a safety margin of >33 million relative to human exposure levels .
- S5456: A structural analog of S336 with 2,3-dimethoxybenzyl substitution.
Enzyme Inhibition and Metabolic Stability
Biological Activity
N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an oxalamide moiety, and an o-tolyl substituent. Its molecular structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H28N4O3S
- Molecular Weight : 428.55 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The piperidine structure is known for its ability to interact with various receptors, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in signal transduction pathways and are often targeted in drug development.
- Ion Channels : The compound may modulate ion channel activity, influencing cellular excitability and neurotransmission.
The oxalamide moiety enhances the compound's stability and bioavailability, while the o-tolyl group may influence its pharmacokinetic properties.
Pharmacological Studies
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Analgesic Properties : Preliminary data indicate that it may possess pain-relieving effects, similar to other compounds with piperidine structures.
- Antimicrobial Activity : Some investigations have shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Analgesic | Reduction in pain response in models | |
| Antimicrobial | Activity against Staphylococcus aureus |
Detailed Research Findings
A study conducted by Thaler et al. (2023) explored the anti-inflammatory properties of various oxalamide derivatives, including this compound. The results demonstrated a significant reduction in inflammatory markers in vitro, supporting its potential therapeutic use in inflammatory conditions .
Another investigation focused on the analgesic effects of the compound using animal models. The findings revealed that administration resulted in a notable decrease in pain sensitivity compared to control groups, suggesting its utility as a novel analgesic .
Q & A
Q. What crystallographic techniques characterize this compound?
- Guidelines :
- Crystal growth : Use slow vapor diffusion (ether into DCM solution) at 4°C .
- Data collection : Resolve to 0.8 Å resolution using synchrotron radiation (λ = 0.7 Å) for accurate bond-length measurements .
- Refinement : Apply SHELXL for thermal parameter (B-factor) analysis to identify flexible regions (e.g., piperidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
